molecular formula C13H9NO B1587545 3-Phenoxybenzonitrile CAS No. 50789-45-2

3-Phenoxybenzonitrile

Cat. No.: B1587545
CAS No.: 50789-45-2
M. Wt: 195.22 g/mol
InChI Key: IBUQEIIFTPFARK-UHFFFAOYSA-N
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Description

3-Phenoxybenzonitrile (CAS: 50789-45-2) is a benzonitrile derivative with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol. Structurally, it consists of a benzonitrile core (a benzene ring with a cyano group at the third position) substituted with a phenoxy group at the same position (Figure 1).

Properties

IUPAC Name

3-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQEIIFTPFARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392256
Record name 3-phenoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50789-45-2
Record name 3-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxybenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzonitrile with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Phenoxybenzoic acid.

    Reduction: 3-Phenoxybenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

3-Phenoxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for several chemical transformations, making it a versatile building block in synthetic organic chemistry.

Reaction Pathways

  • Nucleophilic Substitution: The presence of the nitrile group allows for nucleophilic attack, facilitating the synthesis of more complex molecules.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.
Reaction Type Description Common Reagents
Nucleophilic SubstitutionForms substituted benzonitrilesPotassium carbonate in DMF
Coupling ReactionsProduces complex aromatic compoundsPalladium catalysts

Biological Applications

This compound has been explored for its biological activities, particularly as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain substitutions on the phenoxy group enhance its efficacy against bacterial strains.

Insecticidal Properties

This compound is also recognized for its role in the development of pyrethroid insecticides. It acts as a precursor for synthesizing more complex insecticidal agents that target the nervous systems of insects.

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are being investigated for their potential as drug candidates.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the phenoxy and benzonitrile moieties can significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance potency against specific biological targets.

Case Study: Drug Development

A notable case study involves the development of a new class of calcium channel blockers derived from this compound. These compounds demonstrated improved pharmacokinetic properties and stability in biological systems, indicating their potential as therapeutic agents for cardiovascular diseases .

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in various industrial processes.

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals used in coatings, plastics, and agrochemicals. Its unique chemical properties facilitate the creation of materials with desirable characteristics such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzonitrile depends on its specific application. In general, it interacts with molecular targets through its nitrile and phenoxy functional groups. These interactions can influence various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound -CN, -O-C₆H₅ at C3 195.22 Agrochemical intermediates, high-yield synthesis via Cu-catalyzed coupling .
2-(3-Aminophenoxy)benzonitrile -CN, -O-C₆H₄-NH₂ at C2 211.0 Precursor for peripherally selective drug analogs; synthesized via nucleophilic aromatic substitution .
3-Nitrobenzonitrile -CN, -NO₂ at C3 148.12 High electron-withdrawing effect; used in explosives and dyes. Hazards include skin irritation .
3-Methoxy-4-nitrobenzonitrile -CN, -OCH₃ at C3, -NO₂ at C4 178.15 Intermediate in high-purity pharmaceuticals; mp 125–126°C .
3-(3-Thienyl)benzonitrile -CN, -C₄H₃S (thienyl) at C3 185.24 Research chemical with applications in organic electronics; limited safety data .
3-Chloro-5-[...]benzonitrile -CN, -Cl at C3 and C5, indazole-methoxy group 414.27 Bioactive molecule with potential kinase inhibition; complex synthesis requiring multi-step functionalization .

Reactivity and Functionalization

  • Electrophilic Substitution: The phenoxy group in this compound acts as an electron-donating group, directing electrophilic attacks to the para position of the benzene ring. This contrasts with 3-Nitrobenzonitrile, where the nitro group (electron-withdrawing) deactivates the ring, reducing reactivity .
  • Reduction: Unlike this compound, 3-Methoxybenzonitrile can be reduced to aldehydes using DIBAL-H, highlighting the influence of substituents on reduction pathways .

Biological Activity

3-Phenoxybenzonitrile, a compound belonging to the class of phenoxy compounds, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a benzonitrile moiety. Its molecular formula is C13H9NOC_{13}H_{9}NO. The compound's structure allows it to engage in various biochemical interactions, particularly with enzymes and receptors.

Enzyme Interactions

Research indicates that this compound can interact with specific enzymes, influencing their activity. These interactions may lead to either inhibition or activation of the enzymes involved. For instance, it has been observed to modulate metabolic pathways by altering the expression of genes related to these pathways .

Enzyme Effect of this compound
Cytochrome P450Inhibition
AcetylcholinesteraseActivation
Phosphodiesterase 4 (PDE4)Modulation

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling : It modulates key signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : Alters the transcription of genes involved in metabolic processes.
  • Cellular Metabolism : Affects metabolic flux within cells, potentially leading to altered energy production and utilization.

Study on Insecticidal Activity

A significant study focused on the insecticidal properties of this compound revealed its effectiveness against various pests. The compound exhibited potent activity comparable to established insecticides, making it a candidate for agricultural applications .

In Vitro Studies

In vitro studies have shown that long-term exposure to this compound can lead to changes in cellular function. These alterations include modifications in metabolic activity and increased oxidative stress in certain cell lines .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in several areas:

  • Anti-cancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through its effects on specific signaling pathways.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions due to its ability to modulate neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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